Scytonemin

Catalog No.
S542860
CAS No.
152075-98-4
M.F
C36H20N2O4
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scytonemin

CAS Number

152075-98-4

Product Name

Scytonemin

IUPAC Name

(3E)-3-[(4-hydroxyphenyl)methylidene]-1-[(3E)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

Molecular Formula

C36H20N2O4

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17+,26-18+

InChI Key

CGZKSPLDUIRCIO-RPCRKUJJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Scytonemin;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

Isomeric SMILES

C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1

The exact mass of the compound Scytonemin is 544.14231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scytonemin (CAS 152075-98-4) is a dimeric indole-phenolic cyanobacterial pigment characterized by its robust UV-A absorption (λmax ~370–384 nm) and lipophilic nature [1]. Unlike standard synthetic UV filters, scytonemin offers exceptional photostability and inherent antioxidant properties, functioning simultaneously as a potent free-radical scavenger and a specific Polo-like kinase 1 (PLK1) inhibitor [2]. Its high thermal stability and solubility in standard organic solvents make it a highly processable precursor for advanced dermatological formulations, photostable polymer coatings, and targeted biochemical assays, providing a multi-functional alternative to conventional, single-purpose additives[3].

Procuring generic synthetic UV-A filters like avobenzone often necessitates the co-formulation of photostabilizers due to rapid photoisomerization and radical fragmentation under continuous UV stress [1]. Conversely, substituting scytonemin with other natural cyanobacterial sunscreens, such as Mycosporine-like amino acids (MAAs), introduces severe formulation incompatibilities; MAAs are strictly hydrophilic and fail to integrate into lipid-based matrices or organic solvent-cast polymers [2]. Scytonemin’s unique combination of lipophilicity, intrinsic photostability, and targeted anti-proliferative activity means that replacing it with standard alternatives compromises both the physical stability of the final matrix and its multi-functional biological efficacy[3].

Superior Photostability Under UV Stress Compared to Avobenzone

Under continuous UV irradiation, conventional organic filters like avobenzone undergo rapid keto-enol isomerization and fragmentation, generating multiple photodegradation products within 8 hours of exposure [1]. In contrast, purified scytonemin exhibits exceptional photostability, maintaining its structural integrity and primary UV-screening capacity without generating reactive radical byproducts [2]. This intrinsic resistance to photodegradation eliminates the need for secondary chemical stabilizers in the formulation.

Evidence DimensionPhotodegradation under UV exposure
Target Compound DataScytonemin (Maintains structural integrity and primary absorption profile after prolonged UV exposure)
Comparator Or BaselineAvobenzone (Generates ~10 photodegradation products and loses efficacy within 8 hours at 260/320 nm)
Quantified DifferenceScytonemin avoids the rapid radical fragmentation characteristic of avobenzone.
ConditionsIn vitro UV exposure (260 nm / 320 nm) in solvent models

Enables the procurement of a single-agent UV-A filter for long-lasting coatings and cosmetics, eliminating the cost and complexity of adding photostabilizers.

Lipophilic Processability for Organic Matrix Integration

While other highly effective natural UV screens like Mycosporine-like amino acids (MAAs) are strictly water-soluble, scytonemin is a hydrophobic, lipid-soluble pigment that readily dissolves in organic solvents such as acetone and tetrahydrofuran [1]. This distinct solubility profile allows scytonemin to be directly incorporated into lipophilic cosmetic bases, organic solvent-cast films, and hydrophobic polymer matrices where hydrophilic MAAs would agglomerate or fail to disperse [2].

Evidence DimensionSolvent compatibility and matrix integration
Target Compound DataScytonemin (Lipid-soluble; soluble in organic solvents like acetone and THF)
Comparator Or BaselineMAAs (e.g., Porphyra-334) (Strictly hydrophilic, requiring aqueous systems)
Quantified DifferenceComplete phase inversion in solubility profile compared to MAAs.
ConditionsStandard ambient extraction and formulation blending

Crucial for buyers formulating lipid-based dermatological products or organic polymer coatings where water-soluble additives cannot be uniformly dispersed.

Targeted PLK1 Inhibition for Anti-Proliferative Applications

Beyond its physical UV-blocking properties, scytonemin functions as a highly specific biochemical agent, producing concentration-dependent inhibition of Polo-like kinase 1 (PLK1)-mediated cdc25C phosphorylation with an IC50 of 2.0 μM[1]. Unlike crude cyanobacterial extracts or generic antioxidant compounds which lack targeted kinase activity, purified scytonemin directly regulates the G2/M transition in the cell cycle, making it a dual-action active pharmaceutical ingredient (API) candidate .

Evidence DimensionPLK1 Inhibition (IC50)
Target Compound DataScytonemin (IC50 = 2.0 μM)
Comparator Or BaselineGeneric antioxidants / crude extracts (No specific PLK1 targeted inhibition)
Quantified DifferenceScytonemin provides targeted micromolar inhibition of PLK1.
ConditionsIn vitro recombinant PLK1 enzyme assay

Allows pharmaceutical buyers to source a compound that simultaneously provides UV-induced stress protection and targeted anti-hyperproliferative activity for dermatological or oncological research.

High Thermal Stability for Demanding Manufacturing Processes

Scytonemin demonstrates robust thermal stability, remaining intact and functional at elevated temperatures (e.g., 60 °C and above) during processing and environmental exposure [1]. This contrasts with many thermally labile biological pigments and volatile organic filters that degrade or lose optical density during hot-melt extrusion or high-temperature sterilization, ensuring consistent batch-to-batch reproducibility in industrial workflows [2].

Evidence DimensionThermal degradation threshold
Target Compound DataScytonemin (Stable and retains UV-screening capacity at 60 °C and under extreme environmental heat)
Comparator Or BaselineThermally labile organic UV filters (Degrade or lose efficacy at elevated processing temperatures)
Quantified DifferenceScytonemin maintains sustained structural integrity at ≥60 °C without loss of UV absorbance.
ConditionsHeat stress assays (60 °C incubation) and extreme environmental surface temperature models

Guarantees that the compound will survive high-temperature formulation steps, reducing active ingredient loss and ensuring final product efficacy.

Advanced Photostable Dermatological Formulations

Because scytonemin does not undergo the rapid radical fragmentation seen in avobenzone[1], it is the ideal active ingredient for premium, long-lasting sunscreens and anti-aging creams where the addition of synthetic photostabilizers is undesirable.

Lipid-Based and Organic Polymer UV-A Coatings

Scytonemin’s lipid solubility and compatibility with organic solvents (unlike hydrophilic MAAs) [2] make it uniquely suited for direct integration into hydrophobic polymer blends, solvent-cast films, and specialized industrial UV-protective coatings.

Dual-Action Anti-Proliferative Therapeutics

Leveraging its targeted inhibition of PLK1 (IC50 = 2.0 μM) [3], scytonemin serves as a high-value precursor for dermatological and oncological research aiming to simultaneously mitigate UV-induced oxidative stress and suppress hyperproliferative cellular pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

544.14230712 Da

Monoisotopic Mass

544.14230712 Da

Heavy Atom Count

42

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPQ7YG2DMW

Wikipedia

Scytonemin

Dates

Last modified: 02-18-2024
1: Zhang G, Zhang Z, Liu Z. Scytonemin inhibits cell proliferation and arrests cell cycle through downregulating Plk1 activity in multiple myeloma cells. Tumour Biol. 2013 Aug;34(4):2241-7. doi: 10.1007/s13277-013-0764-5. Epub 2013 Apr 13. PubMed PMID: 23584897.
2: Zhang G, Zhang Z, Liu Z. Polo-like kinase 1 is overexpressed in renal cancer and participates in the proliferation and invasion of renal cancer cells. Tumour Biol. 2013 Jun;34(3):1887-94. doi: 10.1007/s13277-013-0732-0. Epub 2013 Mar 14. PubMed PMID: 23494182.
3: Zhang Z, Zhang G, Kong C. High expression of polo-like kinase 1 is associated with the metastasis and recurrence in urothelial carcinoma of bladder. Urol Oncol. 2013 Oct;31(7):1222-30. doi: 10.1016/j.urolonc.2011.11.028. Epub 2011 Dec 20. PubMed PMID: 22192978.
4: Duan Z, Ji D, Weinstein EJ, Liu X, Susa M, Choy E, Yang C, Mankin H, Hornicek FJ. Lentiviral shRNA screen of human kinases identifies PLK1 as a potential therapeutic target for osteosarcoma. Cancer Lett. 2010 Jul 28;293(2):220-9. doi: 10.1016/j.canlet.2010.01.014. Epub 2010 Feb 9. PubMed PMID: 20144850.
5: Zhang Z, Su WH, Feng C, Yu DH, Cui C, Xu XY, Yu BZ. Polo-like kinase 1 may regulate G2/M transition of mouse fertilized eggs by means of inhibiting the phosphorylation of Tyr 15 of Cdc2. Mol Reprod Dev. 2007 Oct;74(10):1247-54. PubMed PMID: 17342725.
6: McInnes C, Mezna M, Fischer PM. Progress in the discovery of polo-like kinase inhibitors. Curr Top Med Chem. 2005;5(2):181-97. Review. PubMed PMID: 15853646.

Explore Compound Types